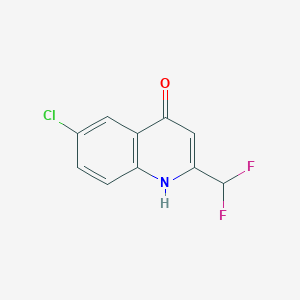

6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

6-chloro-2-(difluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF2NO/c11-5-1-2-7-6(3-5)9(15)4-8(14-7)10(12)13/h1-4,10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUGMEQMQJSQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one typically involves the following key steps:

- Construction of the quinoline ring system

- Introduction of the chloro substituent at the 6-position

- Incorporation of the difluoromethyl group at the 2-position

- Control of oxidation state to obtain the 1,4-dihydroquinolin-4-one structure

Stepwise Synthetic Route

While direct literature on this exact compound's synthesis is scarce, analogous quinoline derivatives and difluoromethylated heterocycles provide a reliable blueprint for its preparation.

Step 1: Synthesis of 6-Chloroquinolin-4-one Intermediate

- Starting from a suitably substituted aniline or acetophenone derivative, the quinoline core is constructed via classical methods such as Skraup or Doebner–Miller synthesis or via condensation and cyclization reactions.

- For example, chlorination at the 6-position can be introduced by using chlorinating agents (e.g., phosphorus oxychloride or thionyl chloride) on hydroxyquinoline intermediates.

- A patent (CN106008336A) describes a related method for 4-chloro-6,7-dimethoxyquinoline involving nitration, condensation with N,N-dimethylformamide dimethyl acetal, catalytic hydrogenation for ring closure, and chlorination steps. This approach suggests the feasibility of a similar route for 6-chloroquinolin-4-one derivatives.

Step 2: Introduction of the Difluoromethyl Group

- The difluoromethyl group is typically introduced via radical difluoromethylation or nucleophilic substitution using difluoromethyl-containing reagents.

- Recent research highlights metal-free, base-free radical cascade cyclization methods to incorporate difluoromethyl groups efficiently under mild conditions.

- The use of α,α-difluoroarylacetic acids as building blocks enables decarboxylative radical difluoromethylation, which is a highly efficient method for forming C–CF2 bonds.

Step 3: Final Adjustments and Purification

- The oxidation state is controlled to maintain the 1,4-dihydroquinolin-4-one structure.

- Purification is typically achieved via recrystallization or chromatographic techniques to isolate the target compound with high purity.

Detailed Research Findings and Data

Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nitration | 3,4-Dimethoxyacetophenone + HNO3 | Formation of 2-nitro-4,5-dimethoxyacetophenone |

| 2 | Condensation | 2-Nitro derivative + N,N-dimethylformamide dimethyl acetal | Formation of propenone intermediate |

| 3 | Catalytic Hydrogenation | H2, Pd/C catalyst | Reductive ring closure to 4-hydroxyquinoline |

| 4 | Chlorination | POCl3 or PCl5 | Formation of 4-chloroquinoline derivative |

| 5 | Difluoromethylation | Radical difluoromethylation with α,α-difluoroarylacetic acid, metal-free conditions | Introduction of difluoromethyl group at C-2 |

Note: This route is adapted from analogous quinoline syntheses and radical difluoromethylation methods.

Reaction Conditions and Yields

- The nitration step is typically conducted at controlled temperatures (0–5 °C) to avoid over-nitration.

- Condensation reactions proceed at elevated temperatures (60–120 °C) for several hours.

- Catalytic hydrogenation is performed under atmospheric or mild pressure hydrogen with Pd/C catalyst.

- Chlorination uses phosphorus oxychloride at reflux temperatures.

- Radical difluoromethylation occurs under mild, base- and metal-free conditions, often at room temperature, yielding good to excellent product yields (typically 70–90%).

Analytical and Characterization Data

- NMR Spectroscopy: Confirms the presence of the difluoromethyl group (characteristic CF2 signals) and the quinoline ring protons.

- Mass Spectrometry: Molecular ion peak consistent with C10H6ClF2NO (Molecular weight 229.61 g/mol).

- IR Spectroscopy: Shows characteristic carbonyl stretch (~1650 cm^-1) of quinolin-4-one.

- X-ray Crystallography: Used in some studies to confirm the substitution pattern and molecular conformation.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.

Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of quinoline derivatives, including 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one, as antiviral agents. Research indicates that compounds in this class exhibit significant antiviral properties against various pathogens by interfering with their replication mechanisms. For instance, quinoline derivatives have been shown to inhibit viral enzymes, thus preventing the spread of infections .

Antitumor Properties

The compound has also been investigated for its antitumor activity. It has been found to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, studies demonstrate that modifications to the quinolinone structure can enhance its efficacy against specific cancer types, making it a candidate for further development as an anticancer drug .

Neuroprotective Effects

In the context of neurodegenerative diseases, 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one has been studied for its role as a KAT II inhibitor. This inhibition is linked to cognitive improvement in models of schizophrenia and other neurological disorders . The compound's ability to modulate neurotransmitter levels positions it as a potential therapeutic agent for cognitive deficits associated with these conditions.

Chemical Synthesis and Catalysis

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including electrophilic cyclization and nucleophilic substitutions. These reactions are crucial for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Catalytic Properties

Research has indicated that dihydroquinolinones can act as catalysts in several organic transformations. The presence of the difluoromethyl group enhances the reactivity of 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one, making it suitable for applications in catalysis where selectivity and efficiency are paramount .

Material Science

Fluorescent Materials

The compound's structural characteristics allow it to be incorporated into luminescent materials. Studies have shown that derivatives of quinoline can exhibit high fluorescence quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair mechanisms. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below compares key structural and electronic features of 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one with similar compounds:

Key Observations:

- Halogen Effects : Chloro (Cl) at position 6 offers a balance of moderate electron-withdrawing effects and steric bulk compared to bromo (Br) in 6-bromo analogs. The smaller size of Cl may improve target binding specificity .

- Fluorinated Groups: The difluoromethyl (-CF$2$H) group in the target compound enhances metabolic stability compared to non-fluorinated analogs.

- Aromatic vs. Aliphatic Substituents: Phenyl groups (e.g., in 6-bromo-2-phenyl-1H-quinolin-4-one ) increase lipophilicity but may reduce solubility, whereas the difluoromethyl group balances polarity and bioavailability .

Pharmacokinetic and Pharmacodynamic Profiles

- Bioavailability: Fluorine’s inductive effects reduce basicity of adjacent amines and improve membrane permeability, as seen in fluorinated analogs . The target compound’s -CF$_2$H group likely enhances oral bioavailability compared to non-fluorinated 1,4-dihydroquinolin-4-ones.

- Metabolic Stability : Difluoromethyl groups resist oxidative metabolism better than chloromethyl or hydroxymethyl substituents, extending half-life .

- Target Interactions : The chloro group at position 6 may direct electrophilic interactions with cysteine residues in enzyme active sites, similar to 6-bromo analogs .

Biological Activity

6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

The compound has the molecular formula and a molecular weight of approximately 233.63 g/mol. Its structure features a quinoline moiety, which is known for its diverse biological properties.

The biological activity of 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one is attributed to its ability to interact with various molecular targets. Notably, it may inhibit key enzymes or receptors involved in critical biological processes such as:

- Kinase Inhibition : The compound has shown potential in inhibiting specific kinases that play roles in cell signaling pathways.

- DNA Interaction : It may interfere with DNA replication and repair mechanisms, leading to antiproliferative effects in cancer cells.

Antimicrobial Properties

Research indicates that 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines by triggering specific signaling pathways associated with cell death.

Study 1: Anticancer Efficacy

In a recent study, the compound was tested against multiple human tumor cell lines. It demonstrated significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth. The study highlighted its potential as a lead compound for anticancer drug development.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (EGFR+) | 0.5 | EGFR inhibition |

| A549 (Lung) | 0.7 | Induction of apoptosis |

| SW480 (Colon) | 0.9 | Cell cycle arrest |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Research Findings

Recent research has expanded on the synthesis and structure-activity relationships (SAR) of 6-Chloro-2-(difluoromethyl)-1,4-dihydroquinolin-4-one. Modifications to its structure have been shown to enhance its biological activity and selectivity towards specific targets .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 140–160°C | ±15% yield |

| Catalyst Load | 1–2 eq | Linear increase |

| Reaction Time | 2–3 hours | Plateau after 3h |

Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths and angles, especially for the dihydroquinolinone core and difluoromethyl group. Single crystals can be grown via slow evaporation of Et₂O/CHCl₃ mixtures .

- NMR : ¹⁹F NMR quantifies electronic effects of the difluoromethyl group, while ¹H/¹³C NMR confirms substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₇ClF₂NO) and isotopic patterns.

Critical Tip : For X-ray studies, omit reflections with poor agreement (e.g., (1 1 0) in ) to refine accuracy .

Advanced Research Questions

How does the difluoromethyl group influence target binding and metabolic stability?

Methodological Answer:

The difluoromethyl group enhances metabolic stability via two mechanisms:

Electron-Withdrawing Effects : Reduces basicity of adjacent amines, decreasing susceptibility to cytochrome P450 oxidation .

Hydrogen-Bonding : Fluorine’s electronegativity strengthens interactions with target proteins (e.g., adenylyl cyclase 1 inhibition, as seen in related compounds ).

Q. Experimental Design :

- Perform docking studies (PDB-based) to map fluorine-protein interactions.

- Compare metabolic half-life (t₁/₂) of difluoromethyl vs. non-fluorinated analogs in hepatic microsomal assays.

What contradictions exist in reported bioactivity data, and how can they be resolved?

Methodological Answer:

Contradictions may arise from divergent assay conditions (e.g., enzyme sources, buffer pH). For example:

- AC1 Inhibition : Discrepancies in IC₅₀ values could stem from cAMP measurement methods (ELISA vs. radioimmunoassay) .

- Solubility : DMSO solubility (as noted in ) affects in vitro activity; use standardized DMSO concentrations (≤0.1%).

Q. Resolution Strategy :

- Replicate assays using identical protocols (e.g., ATP concentration, temperature).

- Validate structural integrity of the compound via XRD post-assay to rule out degradation .

How can researchers design experiments to elucidate the compound’s metabolic pathways?

Methodological Answer:

- Stable Isotope Labeling : Synthesize ¹³C/²H-labeled analogs to track metabolites via LC-HRMS.

- Enzyme Mapping : Incubate the compound with recombinant CYP isoforms (e.g., CYP3A4, 2D6) to identify primary oxidation sites.

- Cellular Uptake Studies : Use fluorescent probes (e.g., dansyl derivatives) to monitor transport kinetics in cell lines .

Q. Table 2: Key Metabolic Enzymes to Investigate

| Enzyme | Probable Role | Assay Type |

|---|---|---|

| CYP3A4 | Oxidative metabolism | Microsomal incubation |

| UGT1A1 | Glucuronidation | HPLC-MS/MS |

| AC1 | cAMP modulation | ELISA |

What strategies mitigate crystallization challenges during purity analysis?

Methodological Answer:

- Co-Crystallization : Add trace co-solvents (e.g., 1% CHCl₃) to stabilize crystal lattice formation .

- Thermal Gradients : Use gradient cooling (e.g., 4°C → −20°C) to reduce amorphous precipitate formation.

- Polymorph Screening : Test crystallization in 3–5 solvent systems (e.g., EtOAc, hexane, acetonitrile).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.